CYP2D6-Dependent Formation Kinetics
The formation of desmethylfluvoxamine (fluvoxamino alcohol) from fluvoxamine is catalyzed exclusively by CYP2D6, as demonstrated in human liver microsomes (HLM) and cDNA-expressed CYP systems [1]. The mean Km for this reaction is 76.3 µM and Vmax is 37.5 pmol/min/mg protein. Quinidine, a specific CYP2D6 inhibitor, suppresses formation with a Ki of 2.2 µM, whereas inhibitors of other CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP3A4) produce no significant inhibition [1]. This contrasts with fluvoxamine itself, which is also a substrate for CYP1A2, and with norfluoxetine formation, which depends predominantly on CYP2C19 and CYP3A4.
| Evidence Dimension | Enzyme specificity for metabolite formation |
|---|---|
| Target Compound Data | Km = 76.3 µM; Vmax = 37.5 pmol/min/mg protein; Ki (quinidine inhibition) = 2.2 µM |
| Comparator Or Baseline | Fluvoxamine metabolism is mediated by both CYP2D6 and CYP1A2; norfluoxetine formation is mediated by CYP2C19 and CYP3A4 |
| Quantified Difference | CYP2D6 is the sole CYP isoform responsible for desmethylfluvoxamine formation; no other CYP isoforms contribute (100% CYP2D6-dependent first-step oxidation) |
| Conditions | Pooled human liver microsomes (HLM) and cDNA-expressed human CYP enzymes; fluvoxamine as substrate; quinidine as selective CYP2D6 inhibitor |
Why This Matters
Procurement of desmethylfluvoxamine as a CYP2D6-specific metabolite probe enables unambiguous phenotyping of CYP2D6 activity, which is not achievable with fluvoxamine alone due to overlapping CYP1A2 metabolism.
- [1] Miura M, Ohkubo T, Sugawara K, et al. Identification of human cytochrome P450 enzymes involved in the major metabolic pathway of fluvoxamine. Xenobiotica. 2007;37(2):169-179. doi:10.1080/00498250600718464. PMID: 17484519. View Source
